The Ascendant Role of Methylsulfonyl Piperazinone Compounds in Modern Drug Discovery: A Technical Guide to Their Biological Activity
The Ascendant Role of Methylsulfonyl Piperazinone Compounds in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Immediate Release
An in-depth technical guide offering a comprehensive overview of the biological activities of methylsulfonyl piperazinone compounds has been released. This whitepaper provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, mechanisms of action, and therapeutic potential of this promising class of molecules. The guide delves into their significant anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.
The methylsulfonyl piperazinone core is emerging as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological effects. This guide synthesizes current research to present a detailed analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds. It further explores their molecular mechanisms, including the inhibition of key cellular signaling pathways implicated in disease progression.
Introduction to Methylsulfonyl Piperazinone Compounds
The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties.[1][2] The incorporation of a methylsulfonyl group and a piperazinone scaffold introduces unique structural and electronic features that can enhance target binding and biological activity.[3][4] This guide focuses on derivatives of this core structure, exploring the impact of various substitutions on their therapeutic potential.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
Methylsulfonyl piperazinone derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5][6] Notably, some derivatives have been identified as potent inhibitors of kinases within the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is constitutively active in many cancers.[7][8][9][10]
Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. The combination of cell cycle arrest and apoptosis induction makes these compounds promising candidates for cancer therapy.[11]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the methylsulfonyl piperazinone scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, the nature and position of substituents on the aryl rings appended to the piperazine core have been shown to significantly influence cytotoxicity against various cancer cell lines.[12] Halogenated analogues, for example, have demonstrated promising anticancer potential against a range of cancer cell lines.
The following diagram illustrates a generalized structure-activity relationship for the anticancer activity of methylsulfonyl piperazinone derivatives:
Caption: Generalized Structure-Activity Relationship (SAR) for Anticancer Activity.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer effects, methylsulfonyl piperazinone derivatives have also exhibited promising antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Several studies have reported the synthesis of piperazine derivatives with significant activity against a range of bacterial and fungal pathogens.[13][14][15][16] The incorporation of the methylsulfonyl group can enhance the antimicrobial properties of the piperazine scaffold. The antibacterial efficacy of some derivatives has been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[17]
Anti-inflammatory Effects
The anti-inflammatory potential of piperazine derivatives is another area of active investigation.[2] Certain compounds have been shown to modulate inflammatory pathways, suggesting their potential utility in treating inflammatory conditions.
Experimental Protocols for Biological Evaluation
A critical aspect of drug discovery is the rigorous evaluation of a compound's biological activity. This guide provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methylsulfonyl piperazinone compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The following diagram outlines the workflow of the MTT assay:
Caption: MTT Assay Workflow for Cell Viability Assessment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Silico and In Vivo Studies
Computational modeling and in vivo animal studies are crucial for predicting the pharmacokinetic properties and evaluating the efficacy and toxicity of drug candidates.
In Silico ADME Prediction
Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like characteristics.[18][19]
In Vivo Tumor Models
The in vivo anticancer efficacy of methylsulfonyl piperazinone derivatives can be evaluated in various animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice. These studies are essential for determining the therapeutic potential of a compound in a living organism.
Future Directions and Conclusion
Methylsulfonyl piperazinone compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their multifaceted biological activities, particularly in the realm of oncology, warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical development. This technical guide provides a solid foundation for researchers to explore and harness the full potential of methylsulfonyl piperazinone derivatives in the quest for novel and effective therapies.
References
- Hussain, F., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776. Available from: https://www.mdpi.com/1420-3049/27/15/4776
- Surratt, C. K., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1435-1439. Available from: https://pubmed.ncbi.nlm.nih.gov/23352229/
- de la Cruz, M. B., et al. (1993). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Investigational New Drugs, 11(1), 1-7. Available from: https://pubmed.ncbi.nlm.nih.gov/8394463/
- Surratt, C. K., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. Available from: https://www.researchgate.net/publication/235380537_Design_synthesis_and_SAR_of_N-1-4-propylsulfonylpiperazin-1-ylcycloalkylmethylbenzamide_inhibitors_of_glycine_transporter-1
- Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. ResearchGate. Available from: https://www.researchgate.net/publication/275276226_Synthesis_and_Antimicrobial_Activity_of_Some_Novel_Thiazolidinones_Containing_1-Methylsulfonyl_Piperidine_Moiety
- LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. Drug Resistance Updates, 11(1-2), 32-50. Available from: https://www.sciencedirect.com/science/article/pii/S136876460700063X
- Park, C. M., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. Available from: https://pubmed.ncbi.nlm.nih.gov/20655748/
- Desai, N. C., et al. (2011). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 8(2), 597-602. Available from: https://www.biotech-asia.org/vol8no2/synthesis-and-antimicrobial-activity-of-some-new-thiazolidinones-containing-n-methyl-piperazine/
- Chen, Y. C., et al. (2021). Alternative Options for Skin Cancer Therapy via Regulation of AKT and Related Signaling Pathways. ResearchGate. Available from: https://www.researchgate.
- LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2366083/
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: https://pubmed.ncbi.nlm.nih.gov/38685782/
- Tewari, D., et al. (2020). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in Cancer Biology, 64, 43-51. Available from: https://pubmed.ncbi.nlm.nih.gov/31866476/
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: https://www.researchgate.net/publication/319448092_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents
- Al-Bari, M. A. A., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(24), 7543. Available from: https://www.mdpi.com/1420-3049/26/24/7543
- Kovacevic, Z., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 13(10), e0204964. Available from: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0204964
- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Available from: https://www.researchgate.
- Various Authors. (2024). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available from: https://www.researchgate.
- Prasad, N., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Archives of Microbiology, 207(4), 143. Available from: https://pubmed.ncbi.nlm.nih.gov/39939442/
- Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. Available from: https://pubmed.ncbi.nlm.nih.gov/22297742/
- Kumar, A., et al. (2009). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5493-5498. Available from: https://pubmed.ncbi.nlm.nih.gov/19574044/
- Al-Ostoot, F. H., et al. (2021). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules, 26(12), 3586. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8231846/
- El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 533. Available from: https://www.mdpi.com/1424-8247/16/4/533
- Al-Ghanimi, M., et al. (2022). Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(5), 4142-4166. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912301/
- Tuncay, F. O., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4342. Available from: https://pubmed.ncbi.nlm.nih.gov/32971892/
- Borbely, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5035. Available from: https://www.mdpi.com/1420-3049/28/13/5035
- Various Authors. (2005). Structure Activity Relationships. Drug Design Org. Available from: https://www.drugdesign.
- Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available from: https://www.researchgate.net/publication/356133108_Newly_synthesized_piperazine_derivatives_as_tyrosinase_inhibitors_in_vitro_and_in_silico_studies
- Le, T. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808688. Available from: https://www.frontiersin.org/articles/10.3389/fphar.2022.808688/full
- Wujec, M., et al. (2021). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 26(16), 4967. Available from: https://www.mdpi.com/1420-3049/26/16/4967
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholar.usuhs.edu [scholar.usuhs.edu]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Piperazinyl fragment improves anticancer activity of Triapine | PLOS One [journals.plos.org]
- 12. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
